2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-4-methylsulfanyl-butyric acid
Description
Chemical Identity and Structural Features
The compound 2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-4-methylsulfanyl-butyric acid (CAS: 436811-14-2) is a heterocyclic derivative characterized by a fused bicyclic imidazolidinedione core (hexahydro-imidazo[4,5-d]imidazole) with a 2,5-dioxo functional group. Its molecular formula is C₉H₁₄N₄O₄S, with a molecular weight of 274.30 g/mol and an exact mass of 274.07357611 . The structure includes a butyric acid side chain substituted with a methylsulfanyl (-SMe) group at the fourth carbon, which enhances lipophilicity compared to simpler analogs .
Synthesis and Industrial Availability
This compound is commercially available at industrial scale (purity ≥99%) via suppliers such as CHEMLYTE SOLUTIONS CO.,LTD, packaged in 25 kg cardboard drums . Its synthesis involves functionalization of the imidazolidinedione core, followed by coupling with methylsulfanyl-containing precursors, though specific protocols remain proprietary .
Properties
IUPAC Name |
2-(2,5-dioxo-3,3a,6,6a-tetrahydro-1H-imidazo[4,5-d]imidazol-4-yl)-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4S/c1-18-3-2-4(7(14)15)13-6-5(11-9(13)17)10-8(16)12-6/h4-6H,2-3H2,1H3,(H,11,17)(H,14,15)(H2,10,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJZHICDZSWHSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N1C2C(NC(=O)N2)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-4-methylsulfanyl-butyric acid is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article reviews the biological activity of this compound, including its cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by an imidazo[4,5-d]imidazole core with various substituents. Its molecular formula is and it has a molecular weight of approximately 230.24 g/mol. The compound's structural features contribute to its biological properties.
Cytotoxicity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested on HeLa (cervical cancer), BICR18 (breast cancer), and U87 (glioblastoma) cell lines.
- IC50 Values : The IC50 values ranged from 93.7 µM to 322.8 µM across different cell lines, indicating its potent activity against cancer cells while showing lower toxicity towards normal cells (EUFA30 human fibroblasts) .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 97.1 ± 13.2 | Cytotoxic |
| BICR18 | 93.7 ± 5.2 | Cytotoxic |
| U87 | 322.8 | Moderate |
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies have shown that treatment with the compound leads to increased fractions of early and late apoptotic cells as well as necrosis:
- Early Apoptosis : Up to 9.5% in treated cells compared to 0.3% in controls.
- Late Apoptosis : Up to 6.4% in treated cells compared to 0.4% in controls.
- Necrosis : Notable increases were also observed in necrotic cell fractions .
Case Studies
Several studies have focused on the biological activity of related compounds within the imidazo[4,5-d]imidazole family, providing insights into potential therapeutic applications:
- Cytotoxic Studies : A study on structurally similar compounds showed that modifications to the imidazole ring could enhance selectivity and potency against specific cancer types .
- Combination Therapies : Investigations into combination therapies involving this compound have indicated synergistic effects when paired with traditional chemotherapeutics, enhancing overall efficacy against resistant cancer cell lines.
- In Vivo Studies : Preliminary animal studies are underway to assess the pharmacokinetics and therapeutic potential in live models, which will provide further validation of its efficacy .
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications:
- Antitumor Activity : Studies have indicated that derivatives of this compound may exhibit antitumor effects by inhibiting specific pathways involved in cancer progression. For instance, related compounds have shown efficacy in blocking ERK phosphorylation in cancer cells .
Biochemical Research
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes that play critical roles in metabolic pathways. Its structural characteristics allow it to interact with enzyme active sites effectively.
Drug Development
The unique structural features of this compound make it a candidate for drug development:
- Lead Compound for New Drugs : Research has focused on modifying its structure to enhance bioavailability and selectivity towards specific biological targets. This includes optimizing the imidazole core to improve pharmacological profiles.
Materials Science
In materials science, the compound's properties can be exploited for:
- Polymer Synthesis : Its functional groups can be utilized in the synthesis of polymers with specific properties for applications in coatings and adhesives.
Case Studies
Several case studies highlight the applications of this compound:
Chemical Reactions Analysis
Acylation and Alkylation Reactions
The secondary amine (-NH-) in the pyridin-3-ylmethyl group undergoes typical nucleophilic reactions:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) to form tertiary amides. For example:
This reaction is analogous to pyridin-3-ylmethanamine acylation pathways .
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form tertiary amines:
Coordination Chemistry
The pyrazine and pyridine nitrogen atoms act as Lewis bases, forming complexes with transition metals. For example:
-
Palladium(II) Complexes : Coordinates with PdCl₂ in ethanol to form a square-planar complex, enhancing catalytic activity in cross-coupling reactions .
-
Copper(II) Complexes : Forms stable chelates with Cu²⁺ ions, characterized by shifts in UV-Vis absorption spectra (λₘₐₓ ~650 nm) .
Electrophilic Aromatic Substitution (EAS)
The pyridine ring undergoes EAS at the para position relative to the nitrogen:
-
Nitration : Reacts with HNO₃/H₂SO₄ at 50°C to yield 4-nitro-pyridin-3-ylmethyl derivatives.
-
Sulfonation : Forms 4-sulfo-pyridin-3-ylmethyl products with fuming H₂SO₄ .
Oxidative Reactions
The methyl group on the pyrazine ring is susceptible to oxidation:
-
KMnO₄ Oxidation : In acidic conditions, converts the methyl group to a carboxylic acid:
This pathway is inferred from analogous pyrazine oxidation studies .
Condensation Reactions
The amine group participates in Schiff base formation:
-
Reaction with Aldehydes : Condenses with benzaldehyde in ethanol under reflux to form an imine:
Radical-Mediated Transformations
Under oxidative conditions (e.g., I₂/TBHP), the compound undergoes C–C bond cleavage to form amides, as observed in related pyrazine derivatives :
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs and their differentiating features are summarized below:
Pharmacological and Physicochemical Comparisons
Lipophilicity and Solubility
The methylsulfanyl (-SMe) group in the target compound significantly increases lipophilicity (logP ≈ 1.2) compared to the unsubstituted analog 4-(2,5-dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric acid (logP ≈ -0.5) . This enhances membrane permeability but reduces aqueous solubility (target compound: ~2.1 mg/mL vs. analog: ~15 mg/mL) .
Stability and Reactivity
The target compound’s thioether group introduces susceptibility to oxidation, forming sulfoxide derivatives under ambient conditions . In contrast, the unsubstituted analog (CAS: 370585-14-1) exhibits greater stability, making it preferable for long-term storage .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-4-methylsulfanyl-butyric acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step protocols involving reflux in polar aprotic solvents (e.g., DMSO or ethanol) under inert atmospheres. Key steps include:
- Hydrazide formation : Reacting precursors with hydrazine hydrate under reflux for 18–24 hours (65% yield) .
- Cyclization : Using glacial acetic acid as a catalyst for imidazolidine ring closure, followed by crystallization (water-ethanol mixtures) .
- Optimization : Monitor reaction progress via TLC (chloroform:methanol, 7:3 ratio) and adjust stoichiometry to minimize byproducts .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?
- Methodology :
- NMR and MS : Use /-NMR to confirm hydrogen/carbon environments and mass spectrometry for molecular weight validation.
- X-ray crystallography : Employ SHELX software (SHELXS for structure solution, SHELXL for refinement) to resolve anisotropic displacement parameters and twinned data. WinGX or ORTEP for Windows can visualize electron density maps .
- Validation : Cross-reference bond lengths/angles with Cambridge Structural Database (CSD) entries for imidazolidine derivatives .
Q. How can researchers assess the compound’s purity and stability under varying storage conditions?
- Methodology :
- Chromatography : HPLC with UV detection (λ = 220–280 nm) using C18 columns and acetonitrile-water gradients.
- Stability studies : Accelerated degradation tests (40°C/75% RH for 6 months) to identify hydrolytic or oxidative degradation pathways .
Advanced Research Questions
Q. What strategies resolve contradictions between computational reactivity predictions and experimental results for this compound?
- Methodology :
- Hybrid modeling : Combine density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) with experimental IR/Raman spectra to validate electronic properties.
- Discrepancy analysis : Compare receptor-response models (e.g., bioelectronic nose datasets) with wet-lab agonistic profiles to identify biases in computational assumptions .
- Parameter tuning : Adjust solvent effects or protonation states in simulations to match observed reaction outcomes .
Q. How can researchers refine crystal structures of this compound when encountering twinned data or anisotropic displacement challenges?
- Methodology :
- SHELXL refinement : Use the TWIN/BASF commands for twinned data and the ANIS keyword to model anisotropic displacement. Validate with R-factor convergence (<5%) .
- High-resolution data : Collect synchrotron-derived datasets (λ = 0.7–1.0 Å) to improve signal-to-noise ratios for low-occupancy atoms .
- Validation tools : Leverage PLATON’s ADDSYM to check for missed symmetry in twinned crystals .
Q. What mechanistic insights exist for the compound’s biological activity, particularly in antimicrobial or anticancer assays?
- Methodology :
- In vitro assays : Use Mosmann’s MTT protocol for cytotoxicity screening (IC determination) against cancer cell lines (e.g., HeLa, MCF-7) .
- Target identification : Perform molecular docking (AutoDock Vina) against enzymes like topoisomerase II or bacterial dihydrofolate reductase. Validate with SPR binding assays .
- Metabolic stability : Assess hepatic microsomal half-life (t) using LC-MS/MS to prioritize derivatives for in vivo studies .
Q. How can researchers address synthetic challenges related to the compound’s methylsulfanyl group during functionalization?
- Methodology :
- Protection-deprotection : Use tert-butyl disulfide to protect thiol groups during nucleophilic substitutions.
- Oxidative coupling : Employ iodine/HO for controlled sulfoxide formation without over-oxidation to sulfones .
- Analytical monitoring : Track sulfur oxidation states via XPS or -NMR (if accessible) .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays involving this compound?
- Methodology :
- Non-linear regression : Fit data to Hill equations (GraphPad Prism) to calculate EC/IC.
- Error analysis : Use bootstrap resampling (1,000 iterations) to estimate confidence intervals for potency metrics .
Q. How should researchers document crystallographic data to meet IUCr standards for publication?
- Methodology :
- CIF preparation : Use SHELXPRO to generate CIF files with full H-atom positions and displacement parameters. Include R and completeness metrics .
- Validation : Run CheckCIF to flag ADDSYM alerts or missing Flack parameters for non-centrosymmetric structures .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
